4-(butyrylamino)-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(butyrylamino)-N-isobutylbenzamide, also known as BIBN 4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
4-(butyrylamino)-N-isobutylbenzamide 4096BS works by selectively blocking the CGRP receptor, which is involved in the transmission of pain signals and the regulation of blood vessel dilation. By blocking this receptor, 4-(butyrylamino)-N-isobutylbenzamide 4096BS can reduce pain and inflammation associated with various diseases.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-isobutylbenzamide 4096BS has been shown to have several biochemical and physiological effects, including the inhibition of CGRP-mediated vasodilation and the reduction of inflammatory cytokine production. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(butyrylamino)-N-isobutylbenzamide 4096BS in lab experiments is its high selectivity for the CGRP receptor, which allows for more precise targeting of this receptor compared to other drugs. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
For research on 4-(butyrylamino)-N-isobutylbenzamide 4096BS include the development of more potent and selective CGRP receptor antagonists, as well as the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize its dosing regimens for clinical use.
Méthodes De Synthèse
The synthesis of 4-(butyrylamino)-N-isobutylbenzamide 4096BS involves several steps, including the reaction of 4-aminobenzamide with butyryl chloride to form 4-(butyrylamino)benzamide. This compound is then treated with isobutylamine to produce the final product, 4-(butyrylamino)-N-isobutylbenzamide.
Applications De Recherche Scientifique
4-(butyrylamino)-N-isobutylbenzamide 4096BS has been used in various scientific research applications, including the study of migraine headaches, neuropathic pain, and cardiovascular diseases. It has been shown to be effective in reducing the frequency and severity of migraine headaches by blocking the CGRP receptor.
Propriétés
IUPAC Name |
4-(butanoylamino)-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-14(18)17-13-8-6-12(7-9-13)15(19)16-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBNKJYVIMMNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butanoylamino)-N-(2-methylpropyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.